molecular formula C10H7NO3 B1417593 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione CAS No. 78364-07-5

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione

Cat. No.: B1417593
CAS No.: 78364-07-5
M. Wt: 189.17 g/mol
InChI Key: SVDXLHOGAYJCFF-UHFFFAOYSA-N
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Description

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione is a heterocyclic compound that belongs to the class of isochromenes Isochromenes are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione typically involves multi-component reactions. One common method is the reaction of an aldehyde, an activated methylene compound, and an amine under solvent-free conditions or in the presence of a catalyst. For example, the use of magnetic nanocatalysts such as MNPs@Cu has been reported to promote the one-pot synthesis of 2-amino-4H-chromene derivatives, which are structurally related to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve the use of phase-transfer catalysis (PTC) to accelerate the reaction. Tetrabutylammonium chloride (TBAC) is a commonly used catalyst in these processes, providing excellent yields and environmentally benign reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into its corresponding hydroquinone form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted isochromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethylene)-1H-isochromene-1,3(4H)-dione involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit receptor tyrosine kinases and β3-tubulin in tumor tissues, leading to the activation of caspase-3-dependent programmed cell death. This mechanism is particularly relevant in its antitumor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethylene)-1H-isochromene-1,3(4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

IUPAC Name

3-hydroxy-4-methanimidoylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-5-8-6-3-1-2-4-7(6)9(12)14-10(8)13/h1-5,11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDXLHOGAYJCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)O)C=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670658
Record name (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78364-07-5
Record name (4E)-4-(Aminomethylidene)-1H-2-benzopyran-1,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione
Reactant of Route 2
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione
Reactant of Route 3
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione
Reactant of Route 4
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione
Reactant of Route 5
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione
Reactant of Route 6
4-(aminomethylene)-1H-isochromene-1,3(4H)-dione

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